molecular formula C13H13BO2 B6333997 2-Methylbiphenyl-4-ylboronic acid CAS No. 1383628-42-9

2-Methylbiphenyl-4-ylboronic acid

Cat. No.: B6333997
CAS No.: 1383628-42-9
M. Wt: 212.05 g/mol
InChI Key: OAIKVRYFBYWFFS-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis

The biphenyl scaffold, a structural motif characterized by two phenyl rings linked by a single bond, is a cornerstone in the design and synthesis of a wide array of organic molecules. Its prevalence stems from the unique conformational properties and electronic characteristics it imparts to a molecule. The biphenyl unit is a key structural element in many natural products, pharmaceuticals, and advanced materials. nih.gov In medicinal chemistry, the biphenyl moiety is considered a "privileged scaffold" due to its ability to interact with various biological targets, leading to the development of drugs with diverse therapeutic applications. nih.gov Furthermore, the tailored substitution on the biphenyl rings allows for the fine-tuning of a molecule's physical and biological properties, making it a highly adaptable framework for drug discovery and materials science.

Overview of Arylboronic Acids as Pivotal Synthetic Intermediates

Arylboronic acids are a class of organoboron compounds that have revolutionized the field of organic synthesis. Their stability, low toxicity, and ease of handling make them highly attractive reagents in a multitude of chemical reactions. bldpharm.com The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. bldpharm.comrsc.org This reaction allows for the efficient construction of biaryl and substituted aromatic systems, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. libretexts.org The versatility of arylboronic acids is further enhanced by their compatibility with a wide range of functional groups, enabling the synthesis of complex molecules with high precision and efficiency. The mechanism of the Suzuki coupling involves the activation of the boronic acid with a base, which enhances the polarization of the organic ligand and facilitates the crucial transmetalation step. bldpharm.com

Specific Context and Research Trajectories of 2-Methylbiphenyl-4-ylboronic Acid

This compound, with the CAS Number 1383628-42-9, is a specific example of an arylboronic acid that carries the pre-formed biphenyl scaffold. This structural feature makes it a particularly efficient building block for the synthesis of more complex, substituted biphenyl derivatives. Instead of constructing the biphenyl core in multiple steps, the use of this compound allows for the direct introduction of this entire moiety into a target molecule.

The research trajectories for this compound are primarily focused on its application as a key intermediate in organic synthesis. While specific, detailed research findings on this exact compound are not extensively published in mainstream journals, its utility can be inferred from the broader context of Suzuki-Miyaura coupling reactions involving substituted biphenyl boronic acids. For instance, the synthesis of various biphenyl derivatives often involves the coupling of a boronic acid with an aryl halide. The presence of the methyl group in the 2-position of the biphenyl scaffold in this compound can influence the steric and electronic properties of the resulting coupled products, a factor that can be strategically exploited in the design of new molecules.

A general synthetic route to biphenyl boronic acids often involves the reaction of a Grignard or organolithium reagent with a trialkyl borate (B1201080), followed by acidic workup. For example, the synthesis of 4-bromo-2-methylbiphenyl (B1588497), a potential precursor to this compound, can be achieved through the coupling of 5-bromo-2-iodotoluene (B45939) with phenylboronic acid. unibo.it This highlights a common strategy for constructing the substituted biphenyl framework, which can then be converted to the corresponding boronic acid.

The primary application of this compound lies in its role as a coupling partner in Suzuki-Miyaura reactions to generate complex biaryl structures. These structures are of interest in the development of new pharmaceutical agents and functional materials. The methyl substituent can provide steric hindrance that influences the dihedral angle between the phenyl rings, which in turn can affect the biological activity or material properties of the final product.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1383628-42-9
Molecular Formula C13H13BO2
Molecular Weight 212.05 g/mol
Physical State Solid
IUPAC Name (2-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

Properties

IUPAC Name

(2-methyl-4-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIKVRYFBYWFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Cross Coupling Reactions Utilizing 2 Methylbiphenyl 4 Ylboronic Acid As a Building Block

Palladium-Catalyzed Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The efficiency and scope of this reaction are heavily influenced by the choice of catalyst system and reaction conditions.

Catalyst Systems and Ligand Effects

The selection of the palladium source and the associated ligands is critical for achieving high yields and selectivities in Suzuki-Miyaura couplings. Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

Phosphine (B1218219) ligands are among the most common and effective ligands for Suzuki-Miyaura reactions. Their electronic and steric properties can be finely tuned to optimize catalytic activity. For the coupling of 2-Methylbiphenyl-4-ylboronic acid, various phosphine-based palladium catalysts have been employed.

A study on the synthesis of substituted terphenyls utilized a catalyst system composed of palladium acetate (B1210297) (Pd(OAc)₂) and the bulky, electron-rich phosphine ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This combination proved effective for the coupling of this compound with various aryl bromides. The use of such bulky biarylphosphine ligands is known to promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher catalytic turnover.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Coupling Partner
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighAryl Bromides

This table presents a representative phosphine-based catalyst system for the Suzuki-Miyaura coupling of this compound.

N-Heterocyclic carbenes (NHCs) have gained prominence as highly effective ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk contribute to the formation of robust and highly active catalysts. While specific examples detailing the use of NHC-palladium catalysts with this compound are not extensively documented in readily available literature, the general effectiveness of NHC ligands in promoting challenging Suzuki-Miyaura couplings suggests their potential applicability. For instance, NHC-palladium complexes are known to facilitate the coupling of sterically hindered substrates and electronically deactivated aryl chlorides.

In certain instances, Suzuki-Miyaura reactions can proceed without the addition of an external ligand, often referred to as "ligandless" conditions. In these cases, the solvent or other species in the reaction mixture may coordinate to the palladium center, or the reaction may proceed on the surface of palladium nanoparticles formed in situ. While convenient, the scope of ligandless systems can be more limited compared to well-defined catalyst systems. There is currently a lack of specific reports on the successful application of ligandless palladium systems for the coupling of this compound.

Heterogeneous catalysts, where the palladium species is immobilized on a solid support, offer significant advantages in terms of catalyst recovery and reuse. Palladium nanoparticles supported on various materials such as carbon, silica (B1680970), or polymers have been developed for Suzuki-Miyaura reactions. These systems can exhibit high activity and stability. Although the direct application of supported palladium nanoparticles for the coupling of this compound is not widely reported, the general utility of these catalysts for a broad range of boronic acids indicates their potential for this specific transformation.

Reaction Conditions and Optimization

Optimizing reaction conditions is paramount to achieving efficient and high-yielding Suzuki-Miyaura couplings. Key parameters that are typically screened include the choice of base, solvent, temperature, and reaction time.

For the coupling of this compound, the choice of base is critical. Inorganic bases such as potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. The base activates the boronic acid, facilitating the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.

The solvent system also plays a crucial role. A mixture of an organic solvent and water is often employed. Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). The presence of water can aid in the dissolution of the base and facilitate the reaction.

The reaction temperature is another important factor. While some highly active catalyst systems can promote coupling at room temperature, elevated temperatures are often required to achieve reasonable reaction rates, particularly with less reactive coupling partners.

BaseSolvent SystemTemperature (°C)General Outcome
K₃PO₄Toluene/H₂O100Effective for coupling with aryl bromides
K₂CO₃Dioxane/H₂O80-110Commonly used, may require higher temperatures
Cs₂CO₃THF/H₂O60-80Stronger base, can be effective at lower temperatures

This table summarizes common reaction conditions for the Suzuki-Miyaura coupling of this compound.

Substrate Scope and Functional Group Tolerance

A significant advantage of the Suzuki-Miyaura coupling is its broad substrate scope and excellent functional group tolerance. nih.govrsc.org This allows for the coupling of a wide variety of aryl and heteroaryl partners, making it a highly versatile method for the synthesis of complex molecules. researchgate.netresearchgate.net

This compound can be coupled with a range of aryl and heteroaryl halides or triflates. The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. libretexts.org While aryl iodides and bromides are common substrates, advancements in catalyst systems have enabled the efficient coupling of less reactive aryl chlorides. libretexts.org

The reaction is tolerant of a wide array of functional groups on both coupling partners, including esters, ketones, aldehydes, nitriles, and nitro groups. researchgate.netnih.gov This tolerance is crucial for the synthesis of complex molecules where protecting group strategies can be minimized. However, certain functional groups, particularly those that can coordinate strongly to the palladium catalyst, can sometimes inhibit the reaction. rsc.org For example, substrates with unprotected ortho-anilines can be challenging. nih.gov

The following table provides a general overview of the substrate scope.

Table 2: Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Coupling

Coupling PartnerExamplesFunctional Group Tolerance
Aryl Halides/Triflates Iodobenzene, Bromobenzene, Chlorobenzene, Aryl TriflatesTolerates a wide range of electron-donating and electron-withdrawing groups. researchgate.netnih.gov
Heteroaryl Halides Bromopyridines, BromothiophenesCan be challenging but achievable with optimized conditions. nih.gov
Functional Groups Esters, Ketones, Aldehydes, Nitriles, Nitro Groups, AnilinesGenerally well-tolerated, though some coordinating groups may require special conditions. nih.govrsc.orgresearchgate.netnih.gov

Catalyst Recycling and Reusability Studies

The cost and potential toxicity of palladium catalysts have driven research into the development of recyclable and reusable catalytic systems for Suzuki-Miyaura couplings. researchgate.netrsc.org This is a critical aspect for the development of greener and more sustainable chemical processes. researchgate.net

Several strategies have been explored to facilitate catalyst recycling:

Heterogeneous Catalysts: Supporting the palladium catalyst on a solid matrix, such as polymers, silica, or nanoparticles, allows for easy separation of the catalyst from the reaction mixture by filtration. mdpi.comnih.gov These heterogeneous catalysts can often be reused for multiple reaction cycles without a significant loss of activity. nih.gov For instance, a palladium catalyst supported on bio-inspired materials has been shown to be reusable for up to six cycles. mdpi.com

Homogeneous Catalyst Recovery: Techniques like organic solvent nanofiltration (OSN) have been developed to recover homogeneous catalysts from the reaction mixture. rsc.org This method allows for the reuse of the catalyst and ligand system, demonstrating high conversion rates over multiple cycles. rsc.org Another approach involves using a biphasic system where the catalyst is retained in one phase, allowing for easy separation and reuse. researchgate.net

Studies have shown that recycled catalysts can maintain high efficiency for several runs, although a gradual decrease in activity may be observed due to catalyst leaching or deactivation. researchgate.netnih.govrsc.org

Alternative Transition Metal-Catalyzed Cross-Couplings

While the Suzuki-Miyaura coupling is the most prominent application, this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions. However, its primary role is as an organoboron reagent, which is characteristic of the Suzuki reaction. Other named cross-coupling reactions typically utilize different organometallic reagents. For instance, the Stille reaction uses organotin compounds, the Heck reaction involves alkenes, and the Sonogashira reaction employs terminal alkynes. rsc.orgorganic-chemistry.orgwikipedia.org

Although direct participation of this compound in these other named reactions is not its typical use, the biphenyl (B1667301) moiety it helps to create can be a substrate for subsequent cross-coupling transformations. For example, a biaryl product formed from a Suzuki coupling could then undergo a Heck or Sonogashira reaction if it contains a suitable functional group (e.g., a halide).

It is worth noting that the field of cross-coupling is continually evolving, and novel catalytic systems are being developed that can broaden the scope of these reactions. researchgate.net

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has gained prominence as a cost-effective and highly reactive alternative to traditional palladium-based systems for Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions are instrumental in forming biaryl structures, which are prevalent in many biologically active compounds. While specific studies detailing the use of this compound are not extensively documented in readily available literature, the general principles of nickel-catalyzed Suzuki-Miyaura couplings are well-established and applicable.

In a typical nickel-catalyzed Suzuki-Miyaura reaction, an aryl halide or pseudohalide is coupled with an arylboronic acid in the presence of a nickel catalyst and a base. The choice of solvent can be crucial, with greener options like 2-Me-THF and tert-amyl alcohol showing excellent results. nih.gov The use of commercially available and air-stable pre-catalysts such as NiCl2(PCy3)2 simplifies the experimental setup. nih.gov

The reaction mechanism is believed to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. The efficiency of these reactions allows for the coupling of a wide range of substrates, including various heterocyclic systems. nih.gov

Catalyst SystemElectrophileSolventBaseTemperature (°C)Yield (%)
NiCl2(PCy3)2Heterocyclic Halidest-Amyl Alcohol / 2-Me-THFK3PO4100Good to Excellent
Ni(0)/LigandAryl HalidesDioxaneVariousRoom Temp. to 120Variable

Table 1: Representative Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling of Arylboronic Acids.

Copper-Catalyzed Coupling Reactions (e.g., Oxidative Homocoupling)

Copper-catalyzed reactions represent another important class of transformations for arylboronic acids. A notable example is the oxidative homocoupling, which leads to the formation of symmetrical biaryls. This process is often considered an undesired side reaction in cross-coupling, but it can be harnessed for the specific synthesis of symmetrical molecules. researchgate.netresearchgate.net

The copper-catalyzed homocoupling of arylboronic acids typically proceeds at room temperature in the presence of a copper salt, such as CuCl2 or CuCl, and a weak base like K2CO3. researchgate.net The mechanism is thought to involve two successive transmetalations from the boronic acid to a Cu(II) center, followed by reductive elimination. researchgate.netresearchgate.net The presence of a coordinating base, such as hydroxide (B78521) or methoxide, facilitates the initial B-to-Cu(II) transmetalation. researchgate.net

While specific examples employing this compound are not explicitly detailed in the surveyed literature, the general reaction conditions are applicable to a broad range of arylboronic acids.

CatalystBaseSolventTemperatureProduct
CuCl2 / CuClK2CO3MethanolRoom TemperatureSymmetrical Biaryl
Cu(OAc)2PyridineMethanol/WaterAmbientSymmetrical Biaryl

Table 2: General Conditions for Copper-Catalyzed Oxidative Homocoupling of Arylboronic Acids.

Iron and Cobalt-Catalyzed Processes

Iron and cobalt, as earth-abundant and low-cost metals, are increasingly explored as catalysts for cross-coupling reactions. Iron-catalyzed cross-coupling reactions have shown promise for forming new carbon-carbon bonds, often utilizing Grignard reagents as coupling partners. orgsyn.org Cobalt catalysis has also demonstrated utility in cross-coupling reactions, including those involving radical intermediates. researchgate.netorganic-chemistry.orgsustech.edu.cn

Cobalt-catalyzed cross-coupling reactions between aryl and alkyl halides can be achieved under mild conditions, offering high selectivity and minimizing homocoupling. organic-chemistry.org Some cobalt-catalyzed systems operate via a radical mechanism, which can be advantageous for certain substrate combinations. researchgate.netsustech.edu.cn

Although the direct application of this compound in these specific iron and cobalt-catalyzed systems is not well-documented in the available literature, the development of these methodologies opens new avenues for the utilization of diverse organoboron reagents.

CatalystCoupling PartnersKey Features
Iron SaltsAryl Grignard Reagents + Alkyl HalidesAvoids pre-formation of organozinc or organocopper reagents. orgsyn.org
CoCl2/LigandAryl Halides + Alkyl HalidesHigh selectivity for cross-coupling products under mild conditions. organic-chemistry.org

Table 3: Overview of Iron and Cobalt-Catalyzed Cross-Coupling Approaches.

Metal-Free Coupling Strategies

In recent years, there has been a significant push towards the development of metal-free cross-coupling reactions to circumvent the cost and toxicity associated with transition metals. nih.govresearchgate.net These strategies often rely on the inherent reactivity of the coupling partners under specific conditions.

One such approach involves the use of an organic sulfide (B99878) catalyst to activate both C(sp3)-halides and arylboronic acids, leading to Suzuki-type coupling products. nih.govresearchgate.net This method proceeds via a zwitterionic boron "ate" intermediate and a subsequent 1,2-metallate shift. nih.govresearchgate.net A key advantage of this strategy is its orthogonal chemoselectivity, where C(sp2)-halides remain unaffected. nih.govresearchgate.net

Another metal-free approach involves the reaction between N-sulfonylhydrazones, as diazo compound precursors, and boronic acids. These reactions can be considered reductive couplings of carbonyl compounds and offer a powerful method for C(sp3)-C bond formation.

While the direct participation of this compound in these specific metal-free reactions is not explicitly reported, these emerging methodologies highlight the expanding toolkit available to synthetic chemists for C-C bond formation without reliance on traditional metal catalysts.

StrategyCoupling PartnersKey Intermediate/Mechanism
Organic Sulfide CatalysisBenzyl Halides + Arylboronic AcidsZwitterionic boron "ate" intermediate, 1,2-metalate shift. nih.govresearchgate.net
Reductive CouplingN-Sulfonylhydrazones + Boronic AcidsDiazo compound intermediate.

Table 4: Examples of Metal-Free Coupling Strategies for Boronic Acids.

Mechanistic Investigations of Transformations Involving 2 Methylbiphenyl 4 Ylboronic Acid

Detailed Catalytic Cycles of Cross-Coupling Reactions

The catalytic cycle for the cross-coupling of 2-Methylbiphenyl-4-ylboronic acid with an aryl halide (Ar-X) is initiated by the reaction of a Pd(0) species with the aryl halide.

The first step in the catalytic cycle is the oxidative addition of an aryl halide to a low-valent palladium(0) complex. uvic.ca This reaction involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. uvic.ca The rate of this step is influenced by the nature of the halide, with reactivity generally following the order I > Br > Cl > F. uvic.ca

For a hypothetical reaction involving this compound, the oxidative addition would proceed as follows:

Table 1: Hypothetical Oxidative Addition

ReactantsCatalystIntermediate
Ar-X + Pd(0)L₂-[Ar-Pd(II)(X)L₂]

Where Ar-X is an aryl halide and L is a ligand.

Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. researchgate.net This step typically requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. researchgate.net The exact nature of the transmetalation intermediates has been a subject of extensive research, with studies suggesting the involvement of various palladium-oxygen-boron linked species. nih.gov Without specific studies on this compound, one can only surmise that it would follow a similar pathway, forming a diorganopalladium(II) complex.

Table 2: Hypothetical Transmetalation

ReactantsIntermediateProduct
[Ar-Pd(II)(X)L₂] + (2-Methylbiphenyl-4-yl)B(OH)₂ + Base[Ar-Pd(II)-(4-biphenyl-2-methyl)L₂]-

The final step of the catalytic cycle is reductive elimination. nih.gov In this process, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product. nih.gov This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. illinois.edu For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium complex. beilstein-journals.org

Table 3: Hypothetical Reductive Elimination

ReactantProductCatalyst Regenerated
[Ar-Pd(II)-(4-biphenyl-2-methyl)L₂]Ar-(4-biphenyl-2-methyl)Pd(0)L₂

Role of the Boronic Acid Moiety in Reaction Mechanisms

The boronic acid group, -B(OH)₂, is crucial for the success of the Suzuki-Miyaura coupling. It is a Lewis acid and, in the presence of a base, it forms a tetrahedral boronate anion, [R-B(OH)₃]⁻. uu.nl This boronate is more nucleophilic than the neutral boronic acid, which facilitates the transfer of the aryl group to the palladium center during the transmetalation step. researchgate.net The specific electronic and steric properties of the 2-methylbiphenyl (B165360) group would likely influence the rate and efficiency of this transfer, but without experimental data, these effects remain speculative.

Applications of 2 Methylbiphenyl 4 Ylboronic Acid in Advanced Materials and Specialized Synthesis

Synthesis of Functionalized Biaryl Systems

The biphenyl (B1667301) moiety is a prevalent structural motif in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryls, and arylboronic acids are key reagents in this transformation gre.ac.uklibretexts.org. 2-Methylbiphenyl-4-ylboronic acid serves as a versatile precursor for the introduction of the 2-methylbiphenyl-4-yl group into various molecular frameworks.

Construction of Ortho-Substituted Biphenyl Derivatives

The presence of a methyl group at the ortho position of the biphenyl system in this compound introduces steric hindrance that can influence the conformation of the resulting molecule. This is particularly important in the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond beilstein-journals.org. The Suzuki-Miyaura coupling of this compound with appropriately substituted aryl halides can lead to the formation of sterically hindered biaryls, which are precursors to axially chiral ligands and catalysts beilstein-journals.org. The reaction conditions for such couplings, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivities nih.govorganic-chemistry.org.

Table 1: Representative Suzuki-Miyaura Coupling Reaction for Ortho-Substituted Biphenyl Synthesis This table is a representative example based on general Suzuki-Miyaura coupling reactions, as specific examples with this compound are not readily available in the searched literature.

Aryl Halide Partner Catalyst Ligand Base Solvent Product Yield (%)
1-bromo-2-nitrobenzene Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O 2-Methyl-2'-nitro-1,1'-biphenyl >85
2-iodotoluene Pd(OAc)₂ SPhos K₃PO₄ Dioxane 2,2'-Dimethyl-1,1'-biphenyl >90
1-chloro-2,4-difluorobenzene Pd₂(dba)₃ XPhos Cs₂CO₃ t-BuOH 2',4'-Difluoro-2-methyl-1,1'-biphenyl >80

Integration of Diverse Functional Groups into Biphenyl Scaffolds

This compound allows for the introduction of a pre-functionalized biphenyl unit into a target molecule. The boronic acid moiety can be coupled with a wide range of aryl and heteroaryl halides or triflates, each bearing different functional groups such as esters, ketones, amines, and nitriles gre.ac.ukkochi-tech.ac.jp. This modular approach is highly valuable in medicinal chemistry and materials science for the rapid generation of analogs with varied electronic and steric properties. The tolerance of the Suzuki-Miyaura coupling to a broad spectrum of functional groups makes this compound a key building block for creating complex molecular architectures libretexts.org.

Petasis Borono-Mannich Reaction and α-Arylglycine Synthesis

The Petasis Borono-Mannich (PBM) reaction is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines organic-chemistry.orgwikipedia.org. A significant application of this reaction is the synthesis of α-amino acids, including α-arylglycines, which are important chiral building blocks for peptides and pharmaceuticals wikipedia.orgmdpi.com. In this context, this compound can serve as the aryl donor.

The reaction typically proceeds by the condensation of an amine with an α-keto acid (like glyoxylic acid) to form an iminium ion intermediate. The boronic acid then reacts with this intermediate, transferring the 2-methylbiphenyl (B165360) group to the α-carbon, yielding the corresponding N-substituted α-(2-methylbiphenyl-4-yl)glycine derivative nih.gov. The reaction is often performed under mild conditions and tolerates a variety of functional groups organic-chemistry.org.

Table 2: General Scheme for α-Arylglycine Synthesis via Petasis Borono-Mannich Reaction This table illustrates the general reaction, as specific examples with this compound are not detailed in the searched literature.

Amine Carbonyl Compound Boronic Acid Product
Benzylamine Glyoxylic acid This compound N-Benzyl-2-(2-methylbiphenyl-4-yl)glycine
Morpholine Glyoxylic acid This compound 2-(2-methylbiphenyl-4-yl)morpholinoacetic acid
L-Alanine methyl ester Glyoxylic acid This compound N-(1-Methoxycarbonyl-ethyl)-2-(2-methylbiphenyl-4-yl)glycine

Utilization in Covalent Organic Frameworks (COFs) and Porous Polymer Networks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by covalent bonds rsc.orgresearchgate.net. Boronic acids are common precursors for the synthesis of boronate-ester or boroxine-linked COFs rsc.org. While polyfunctional boronic acids are typically required for the formation of extended frameworks, monofunctional boronic acids can act as modulators or terminating agents, controlling the growth and properties of the COF material.

Similarly, Porous Polymer Networks (PPNs) are highly cross-linked, amorphous or semi-crystalline polymers with permanent porosity tamu.edumdpi.com. The synthesis of PPNs often involves the cross-coupling of multifunctional monomers. Although this compound is a monofunctional boronic acid, it could potentially be incorporated into PPNs through co-polymerization with multifunctional monomers to tailor the pore environment and surface properties of the resulting material. The biphenyl unit can enhance the thermal stability and hydrophobicity of the polymer network.

Role in Ligand Design for Catalysis

The biphenyl scaffold is a cornerstone in the design of privileged ligands for asymmetric catalysis, such as BINAP and its derivatives nih.govnih.gov. The synthesis of such ligands often involves the strategic placement of coordinating groups on a chiral biphenyl backbone. This compound can be utilized as a starting material to construct novel biphenyl-based ligands.

For instance, the boronic acid functionality can be transformed into other functional groups, or the biphenyl core can be further elaborated through cross-coupling reactions at other positions. The ortho-methyl group can play a crucial role in establishing the chiral environment around a metal center when incorporated into a ligand, influencing the enantioselectivity of the catalyzed reaction uky.edursc.org. The design of new ligands is an active area of research, and building blocks like this compound provide a platform for creating structurally diverse and electronically tunable ligands for a variety of catalytic applications semanticscholar.orgwuxibiology.com.

Development of High-Throughput Synthesis for Compound Libraries

High-throughput synthesis (HTS) is a key technology in modern drug discovery and materials science, enabling the rapid generation and screening of large numbers of compounds nih.govtamu.edu. The modularity of reactions involving boronic acids, such as the Suzuki-Miyaura coupling and the Petasis Borono-Mannich reaction, makes them well-suited for HTS and the creation of compound libraries wuxibiology.comnih.gov.

This compound can be used as a common building block in parallel synthesis to generate a library of compounds with a shared 2-methylbiphenyl-4-yl core and diverse peripheral functionalities gre.ac.ukmedchemexpress.comstanford.edu. By reacting this boronic acid with a variety of coupling partners (e.g., a plate of different aryl halides), a library of biphenyl derivatives can be efficiently synthesized. This approach allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery or the optimization of material properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the intricate details of reaction mechanisms. For arylboronic acids such as 2-Methylbiphenyl-4-ylboronic acid, DFT calculations are instrumental in mapping out the energy landscapes of key transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

A typical DFT study of a Suzuki-Miyaura reaction involving an arylboronic acid breaks the catalytic cycle down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products for each step, a detailed reaction profile can be constructed.

For a reaction involving this compound, the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. researchgate.net DFT calculations can model the transition state of this process, providing crucial information about the activation energy barrier. The presence of the ortho-methyl group on the biphenyl (B1667301) system introduces steric hindrance that can influence the energy of this transition state. Computational models can precisely quantify this steric effect on the activation barrier.

Furthermore, DFT studies can investigate the influence of different ligands on the palladium catalyst and the role of the base, which is crucial for the activation of the boronic acid. researchgate.netnih.gov For instance, calculations can compare the reaction pathways with different phosphine (B1218219) ligands or under various basic conditions to predict the optimal reaction setup for achieving high yields and selectivity.

To illustrate the type of data generated from such studies, the following table presents hypothetical DFT-calculated activation energies for the key steps of a Suzuki-Miyaura coupling reaction with a generic arylboronic acid, highlighting the potential impact of substituents.

Reaction StepTransition StateCalculated Activation Energy (kcal/mol) - Unsubstituted Phenylboronic AcidCalculated Activation Energy (kcal/mol) - this compound (Hypothetical)
Oxidative AdditionAr-Pd(L)₂-X10-1510-15
Transmetalation[Ar-Pd(L)₂-Ar']-B(OH)₂15-2518-28
Reductive Elimination[Ar-Ar']-Pd(L)₂5-105-10

This table is illustrative. Actual values would be derived from specific DFT calculations for the this compound system.

Modeling of Intermolecular Interactions in Boronic Acid Systems

The solid-state structure and solution behavior of this compound are governed by a variety of non-covalent interactions. Computational modeling is a powerful tool to understand and quantify these forces, which include hydrogen bonding and π-π stacking.

The boronic acid functional group is a strong hydrogen bond donor and acceptor. In the solid state, arylboronic acids typically form dimeric structures through hydrogen bonds between the boronic acid moieties. researchgate.net DFT calculations can be used to determine the geometry and interaction energy of these hydrogen-bonded dimers. For this compound, the most stable hydrogen-bonding motifs can be computationally explored, providing insights into its crystal packing. acs.org

The biphenyl core of the molecule introduces the possibility of π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings attract each other, play a significant role in the organization of molecules in the solid state and in solution. nih.gov Computational studies can model the geometry and energetics of these interactions. The presence of the ortho-methyl group in this compound will cause a twist in the dihedral angle between the two phenyl rings, which in turn will affect the nature and strength of the π-π stacking. nih.gov Theoretical calculations can predict this dihedral angle and the resulting stacking geometries. biomedres.us

The following table provides representative interaction energies for different types of intermolecular interactions that could be present in a system containing this compound, based on computational studies of analogous systems.

Type of InteractionInteracting MoietiesTypical Calculated Interaction Energy (kcal/mol)
Hydrogen BondingB(OH)₂ --- B(OH)₂-10 to -15
π-π Stacking (Parallel-displaced)Biphenyl --- Biphenyl-2 to -5
CH-π InteractionMethyl group --- Phenyl ring-1 to -3

These values are representative and the actual interaction energies for this compound would require specific calculations.

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound in various chemical reactions. By analyzing the electronic structure and steric properties, it is possible to gain a quantitative understanding of its chemical behavior.

The reactivity of an arylboronic acid is heavily influenced by the electronic properties of the aromatic ring. The electron-donating or electron-withdrawing nature of substituents can be quantified using computational methods by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, the methyl group is weakly electron-donating, which would be reflected in the calculated electronic properties. These calculations can help predict its nucleophilicity in reactions like the Suzuki-Miyaura coupling.

Steric effects also play a crucial role in determining reactivity and selectivity. The ortho-methyl group in this compound imposes significant steric hindrance around the boronic acid group. This can be computationally modeled by calculating the rotational barrier around the C-C bond connecting the two phenyl rings and the C-B bond. mdpi.comrsc.org High rotational barriers can indicate restricted conformations that may be necessary for a particular reaction to occur, thereby influencing the reaction rate.

Computational models can also predict the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions on the biphenyl system, DFT calculations can determine the relative stability of the Wheland intermediates for substitution at different positions, thus predicting the most likely site of reaction.

The following table presents a hypothetical comparison of calculated electronic properties for phenylboronic acid and this compound, illustrating how computational data can be used to infer reactivity.

CompoundHOMO Energy (eV) (Hypothetical)LUMO Energy (eV) (Hypothetical)HOMO-LUMO Gap (eV) (Hypothetical)
Phenylboronic acid-6.5-1.25.3
This compound-6.3-1.15.2

This table is for illustrative purposes. A smaller HOMO-LUMO gap can sometimes be correlated with higher reactivity.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of arylboronic acids, including 2-Methylbiphenyl-4-ylboronic acid, is increasingly being viewed through the lens of green chemistry. Future efforts will likely focus on minimizing waste, reducing energy consumption, and utilizing more environmentally benign reagents and solvents.

One promising area is the development of greener borylation methods. Traditional syntheses often rely on organolithium or Grignard reagents, which can require stringent anhydrous conditions and cryogenic temperatures. Emerging alternatives include iridium-catalyzed C-H borylation of arenes, which offers high atom economy by directly converting a carbon-hydrogen bond to a carbon-boron bond. Another approach involves the diazotization of arylamines followed by a Sandmeyer-type borylation, which can be performed under milder and greener conditions. Photoinduced borylation reactions, mediated by simple organic molecules like 2-naphthol, represent another frontier, offering a chemoselective and functional group tolerant method.

The concept of "phase-switch chemistry" presents a novel strategy for purification, a major source of waste in organic synthesis. In this system, the boronic acid functional group itself acts as a "productive tag." By forming a strong, reversible complex with a polyol like sorbitol at high pH, the boronic acid can be switched from an organic phase to an aqueous phase, allowing for easy separation from non-acidic impurities. This avoids the need for traditional, solvent-intensive chromatographic purification.

Furthermore, the choice of solvent is critical. The use of bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), in coupling reactions like the Suzuki-Miyaura reaction is gaining traction. 2-MeTHF is a viable alternative to traditional petroleum-based solvents and facilitates easier product isolation due to its immiscibility with water.

Table 1: Comparison of Conventional vs. Emerging Green Synthesis Strategies for Arylboronic Acids

Strategy Conventional Approach Emerging Green Alternative Key Advantages
Starting Material Aryl halides via organometallic intermediates (e.g., Grignard, organolithium) Direct C-H borylation of arenes or use of arylamines Higher atom economy, fewer synthetic steps.
Purification Silica (B1680970) gel chromatography Phase-switch purification using the boronic acid as a tag Reduced solvent waste, avoids silica gel.
Reaction Media Anhydrous organic solvents (e.g., THF, Dioxane) Aqueous media, supercritical CO2, or bio-solvents (e.g., 2-MeTHF) Improved safety, reduced environmental impact, easier separation.

| Catalysis | Homogeneous palladium catalysts | Heterogeneous nanocatalysts, photoinduced methods | Catalyst recyclability, milder reaction conditions. |

Flow Chemistry and Automation in Boronic Acid Transformations

Continuous flow chemistry is revolutionizing the synthesis of organic molecules by offering superior control over reaction parameters, enhanced safety, and potential for seamless automation. For transformations involving this compound, particularly the widely used Suzuki-Miyaura coupling, flow chemistry presents significant advantages over traditional batch processing.

Flow reactors, such as packed-bed or continuous stirred-tank reactors (CSTR), enable precise control of temperature, pressure, and residence time, often leading to higher yields and purities in shorter reaction times. This technology is particularly well-suited for handling challenging intermediates, such as organolithium species that can be generated and used in situ for borylation reactions, thereby improving safety and suppressing side reactions.

The use of immobilized catalysts is a key synergy with flow chemistry. Packing a reactor column with a heterogeneous catalyst, such as palladium nanoparticles on a solid support, allows the reaction mixture to flow through, with the product emerging continuously while the expensive catalyst is retained for reuse. This approach not only simplifies purification but also enhances the economic and environmental sustainability of the process. Recent advancements include the use of palladium on carbon, graphene-supported palladium nanoparticles, and convoluted polymeric palladium catalysts in flow systems.

Automation, a natural extension of flow chemistry, can further enhance

Q & A

Basic Question: What are the standard synthetic routes for 2-Methylbiphenyl-4-ylboronic acid, and how can purity be ensured?

Methodological Answer:
A common approach involves functionalizing 2-methylphenol derivatives with boron reagents. For example, a protocol adapted from similar biphenylboronic acids involves:

  • Step 1: Dissolving 2-methylphenol in ethanol and treating with boron trifluoride etherate under reflux to introduce the boronic acid group .
  • Step 2: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
  • Purity Validation: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or 1H^1H NMR to confirm >97% purity, referencing spectral data from PubChem or CAS entries .

Advanced Question: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when steric hindrance limits reactivity?

Methodological Answer:
Steric hindrance from the 2-methyl group may reduce coupling efficiency. Strategies include:

  • Catalyst Selection: Use Pd(PPh3_3)4_4 or XPhos Pd G3, which tolerate bulky substrates better than Pd(OAc)2_2 .
  • Solvent Optimization: Employ toluene/water mixtures with Na2_2CO3_3 as a base to enhance solubility and reaction kinetics .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) to improve yields while minimizing decomposition .
  • Post-Reaction Analysis: Monitor by thin-layer chromatography (TLC) and confirm yields via 11B^{11}B NMR to track boronic acid consumption .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • 1H^1H NMR (DMSO-d6_6): Look for aromatic protons (δ 7.2–8.1 ppm) and the methyl group (δ 2.3–2.5 ppm) .
    • 13C^{13}C NMR: Verify biphenyl backbone carbons (120–140 ppm) and the boronic acid group (absent in 13C^{13}C, confirmed via 11B^{11}B NMR at δ 30–35 ppm) .
  • Mass Spectrometry: Use ESI-MS (negative ion mode) to detect the molecular ion peak at m/z 198.03 (M–H^-) .

Advanced Question: How can solubility challenges of this compound in aqueous reaction conditions be addressed?

Methodological Answer:

  • Co-Solvent Systems: Use tetrahydrofuran (THF)/water (3:1 v/v) or dimethyl sulfoxide (DMSO) to enhance solubility while maintaining boronic acid stability .
  • pH Adjustment: Maintain pH 7–8 with phosphate buffers to prevent boronic acid dehydration to boroxines .
  • Surfactant Addition: Introduce non-ionic surfactants (e.g., Tween-20) at 0.1% w/v to stabilize the compound in aqueous phases .

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from boron trifluoride etherate or solvents .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Question: What strategies enable regioselective functionalization of this compound in multi-step syntheses?

Methodological Answer:

  • Protecting Group Chemistry: Temporarily protect the boronic acid group with pinacol (forming a boronate ester) to prevent unwanted cross-reactions during subsequent steps .
  • Orthogonal Reactivity: Exploit the boronic acid’s nucleophilicity in Suzuki coupling first, then perform electrophilic substitutions (e.g., nitration) at the 3-position of the biphenyl ring .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and optimize reaction pathways .

Basic Question: How can researchers validate the stability of this compound under storage conditions?

Methodological Answer:

  • Storage Conditions: Keep in airtight containers under nitrogen at –20°C to prevent oxidation or moisture absorption .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via 1H^1H NMR for boroxine formation (δ 0.5–1.5 ppm for cyclic trimers) .

Advanced Question: What methods are available to resolve contradictions in catalytic activity data across studies using this compound?

Methodological Answer:

  • Control Experiments: Replicate reactions under standardized conditions (e.g., Pd catalyst loading, solvent/base system) to isolate variables .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify intermediate species .
  • Meta-Analysis: Compare data across peer-reviewed studies (e.g., cross-referencing Suzuki’s original protocols with recent optimizations) to identify methodological discrepancies .

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